molecular formula C23H23ClN2OS B2679721 1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol CAS No. 318949-15-4

1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol

Cat. No.: B2679721
CAS No.: 318949-15-4
M. Wt: 410.96
InChI Key: GHMBABAJTLMUJP-UHFFFAOYSA-N
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Description

1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Attachment of the hept-2-yn-1-ol side chain: This can be done through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.

    Final modifications: Additional functional groups can be introduced through various organic reactions, such as oxidation or reduction, to achieve the desired compound.

Chemical Reactions Analysis

1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group in the hept-2-yn-1-ol side chain can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

    Coupling reactions: The compound can participate in various coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of more complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol can be compared with other pyrazole derivatives, such as:

    1-{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    1-{5-[(4-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]hept-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-3-4-5-9-12-20(27)21-22(17-10-7-6-8-11-17)25-26(2)23(21)28-19-15-13-18(24)14-16-19/h6-8,10-11,13-16,20,27H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMBABAJTLMUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(C1=C(N(N=C1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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